2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 946373-50-8
VCID: VC11935294
InChI: InChI=1S/C20H19F3N4O4/c1-4-31-16-11(2)9-24-17-15(16)18(29)27(19(30)26(17)3)10-14(28)25-13-8-6-5-7-12(13)20(21,22)23/h5-9H,4,10H2,1-3H3,(H,25,28)
SMILES: CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C
Molecular Formula: C20H19F3N4O4
Molecular Weight: 436.4 g/mol

2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

CAS No.: 946373-50-8

Cat. No.: VC11935294

Molecular Formula: C20H19F3N4O4

Molecular Weight: 436.4 g/mol

* For research use only. Not for human or veterinary use.

2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide - 946373-50-8

Specification

CAS No. 946373-50-8
Molecular Formula C20H19F3N4O4
Molecular Weight 436.4 g/mol
IUPAC Name 2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C20H19F3N4O4/c1-4-31-16-11(2)9-24-17-15(16)18(29)27(19(30)26(17)3)10-14(28)25-13-8-6-5-7-12(13)20(21,22)23/h5-9H,4,10H2,1-3H3,(H,25,28)
Standard InChI Key HUABQXFIZTZYTR-UHFFFAOYSA-N
SMILES CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C
Canonical SMILES CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C

Introduction

Chemical Identity and Structural Features

The compound belongs to the pyridopyrimidine class, characterized by a fused pyridine-pyrimidine core. Its molecular formula is C₂₀H₁₉F₃N₄O₄, with a molecular weight of 436.4 g/mol. Key structural elements include:

  • Pyrido[2,3-d]pyrimidine backbone: A bicyclic system with nitrogen atoms at positions 1, 3, 5, and 7.

  • Substituents:

    • Ethoxy (-OCH₂CH₃) at position 5.

    • Methyl (-CH₃) groups at positions 1 and 6.

    • Acetamide side chain at position 3, linked to a 2-(trifluoromethyl)phenyl group.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number946373-50-8
IUPAC Name2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
SMILESCCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C
Solubility (predicted)Low aqueous solubility due to hydrophobic trifluoromethyl and aromatic groupsN/A
StepReaction TypeReagents/Conditions
1Core formationEthyl acetoacetate, ammonium acetate, microwave irradiation
2Ethoxy group introductionEthanol, sodium ethoxide, 80°C
3Acetamide coupling2-(Trifluoromethyl)aniline, EDC/HOBt, DMF

Future Research Directions

  • Kinase Profiling: Broad-spectrum screening against CDK1–9 and related kinases.

  • In Vivo Efficacy: Xenograft models to evaluate antitumor activity.

  • Toxicokinetics: Plasma stability, metabolite identification, and organ-specific toxicity.

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